1-(3-Pyridyl)-1-butylamine
Overview
Description
1-(3-Pyridyl)-1-butylamine is an organic compound characterized by a pyridine ring attached to a butylamine chain
Mechanism of Action
Target of Action
1-(3-Pyridyl)-1-butylamine, also known as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is a tobacco-specific nitrosamine It’s known that nnk can induce oxidative stress, glial cell activation, and neuronal damage in the brain .
Mode of Action
It’s known that nnk can be metabolized through carbonyl reduction, α-hydroxylation, and pyridine nitrogen oxidation in the liver . The metabolic activation of NNK by cytochrome P450 monooxygenases leads to the formation of DNA alkylation adducts .
Biochemical Pathways
NNK and its metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), are more inclined to the α-methylene hydroxylation pathway . This pathway is part of the metabolic activity of NNK in the brain, which is different from that in the blood . The mean α-hydroxylation ratio in the brain and blood was 0.037 and 0.161, respectively, indicating poor metabolic activity of NNK in the central nervous system .
Pharmacokinetics
The pharmacokinetic profiles of NNK were investigated via blood–brain synchronous microdialysis . NNK and its seven metabolites were well quantified in various regions of the rat brain after peripheral exposure . The average content of NNAL in all brain regions was at least threefold higher than that of NNK, indicating a rapid carbonyl reduction of NNK in the brain .
Action Environment
The action of NNK is influenced by environmental factors. For instance, smoking is a major cause of lung cancer, and NNK is one of the most important carcinogens in cigarette smoke . Therefore, the environment in which NNK is present, such as in the presence of tobacco smoke, can significantly influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1-(3-Pyridyl)-1-butylamine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it is known to undergo metabolic activation via α-hydroxylation, leading to the formation of various metabolites . These interactions can influence the function and activity of these biomolecules, thereby affecting the overall biochemical processes within the cell.
Cellular Effects
This compound can have various effects on different types of cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce oxidative stress, glial cell activation, and neuronal damage in the brain .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to activate the PPARγ pathway, leading to the negative regulation of the NF-κB signaling pathway and subsequent suppression of NF-κB-mediated inflammatory factors .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Pyridyl)-1-butylamine can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with butylamine under reductive amination conditions. This process typically employs a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to facilitate the formation of the desired amine product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis techniques or the use of catalytic systems to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Pyridyl)-1-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s properties.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
1-(3-Pyridyl)-1-butylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with applications in medicinal chemistry.
Indole: A bicyclic compound with a pyrrole ring fused to a benzene ring, known for its biological activity.
Piperidine: A six-membered nitrogen-containing heterocycle, commonly used in pharmaceuticals.
Uniqueness: 1-(3-Pyridyl)-1-butylamine is unique due to its combination of a pyridine ring and a butylamine chain, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with biological targets in ways that differ from other similar compounds.
Properties
IUPAC Name |
1-pyridin-3-ylbutan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-4-9(10)8-5-3-6-11-7-8/h3,5-7,9H,2,4,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVSEQGCMQSLKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CN=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474958, DTXSID601306093 | |
Record name | 1-(3-Pyridyl)-1-butylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Propyl-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90565-27-8, 117239-82-4 | |
Record name | α-Propyl-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90565-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Pyridyl)-1-butylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Propyl-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Pyridyl)-1-butylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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